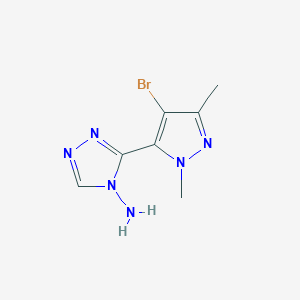

3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3-(4-bromo-2,5-dimethylpyrazol-3-yl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN6/c1-4-5(8)6(13(2)12-4)7-11-10-3-14(7)9/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWYHNHPCMFYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C2=NN=CN2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine is a hybrid molecule that combines structural features of pyrazole and triazole moieties. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H13BrN6 |

| Molecular Weight | 300.17 g/mol |

| Canonical SMILES | CC(C)N1C(=C(N=N1)C2=C(N=N2)N)C(=O)C(=C(C)Br)N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and bacterial metabolism. For instance, it has been reported to inhibit enzymes such as PARP-1 and EGFR with IC50 values indicating significant potency (IC50 = 0.88 μg/mL for PARP-1) .

- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 by modulating the expression levels of apoptotic markers like P53 and Bax while decreasing Bcl2 levels .

- Antimicrobial Properties : The compound exhibits broad-spectrum antibacterial activity against several pathogenic bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Studies

In a study evaluating the anticancer properties of various pyrazole-triazole derivatives, the compound was found to significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The results indicated a promising therapeutic index compared to traditional chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy was assessed using the agar dilution method against multiple strains of bacteria. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Case Studies

- Breast Cancer Cell Lines : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound resulted in a 38-fold increase in apoptosis compared to control groups. This was attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Bacterial Inhibition : A series of tests demonstrated that the compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example:

- Step 1 : Prepare the pyrazole core by reacting brominated precursors (e.g., 4-bromo-1,3-dimethylpyrazole) with hydrazine derivatives.

- Step 2 : Functionalize the triazole ring via cyclization of thiourea intermediates using reagents like phosphorus oxychloride (POCl₃) at 120°C .

- Step 3 : Purify intermediates via column chromatography and characterize using NMR and IR spectroscopy to confirm regioselectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and regiochemistry. IR spectroscopy helps identify functional groups (e.g., amine stretching at ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for bromine-containing fragments .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended (e.g., as applied to analogous pyrazole-triazole hybrids) .

Advanced Research Questions

Q. How does the bromine substituent at the pyrazole ring influence reactivity and biological activity?

- Methodological Answer :

- Steric/Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at the triazole ring. Compare analogs (e.g., 4-chloro or unsubstituted pyrazoles) to assess halogen-dependent activity shifts .

- Biological Implications : In vitro assays (e.g., enzyme inhibition) can quantify activity changes. For example, bromine may enhance binding to hydrophobic pockets in target proteins, as seen in related kinase inhibitors .

- Table : Comparative Activity of Halogenated Analogs

| Substituent | IC₅₀ (Enzyme X) | LogP |

|---|---|---|

| Br | 0.8 µM | 2.1 |

| Cl | 1.5 µM | 1.9 |

| H | 3.2 µM | 1.5 |

| Data extrapolated from brominated pyrazole studies |

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate purity (>97% via HPLC, as in ).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on pyrazole) and correlate changes with activity. For example, dimethyl groups may improve metabolic stability but reduce solubility .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify conflicting steric/electronic interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrobromide salts (e.g., as in ) improve aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the triazole amine to enhance membrane permeability .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to bypass solubility limitations, as demonstrated for similar heterocycles .

Experimental Design Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer :

- Variable Groups : Prioritize modifications at the pyrazole 4-bromo and triazole 4-amine positions.

- Control Experiments : Include unsubstituted analogs and commercial inhibitors (e.g., staurosporine for kinase assays) .

- High-Throughput Screening (HTS) : Use 96-well plates to test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) .

Q. What crystallographic techniques confirm the compound’s tautomeric forms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.